2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Overview
Description
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a useful research compound. Its molecular formula is C9H11ClN4 and its molecular weight is 210.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Applications
Research has highlighted the potential of 1,2,4-triazolo[1,5-a]pyrimidines, chemically related to 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, in cardiovascular treatments. One study found that a compound in this family demonstrated significant coronary vasodilating and antihypertensive activities, suggesting potential use in cardiovascular therapies (Sato et al., 1980).
Crystal Structure and Theoretical Studies
Recent studies have delved into the synthesis, crystal structure characterization, and theoretical analyses of triazole pyridazine derivatives. These compounds, including variants of this compound, have been examined for their physical properties and molecular interactions, contributing to a deeper understanding of their potential applications in various fields (Sallam et al., 2021).
Anti-Diabetic Drug Potential
A family of triazolo-pyridazine-6-yl-substituted piperazines, related to this compound, has been synthesized and evaluated for their potential as anti-diabetic medications. These compounds have shown promise in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism (Bindu et al., 2019).
Antihypertensive and Anticonvulsant Activities
Several studies have explored the antihypertensive and anticonvulsant properties of triazolo[4,3-b]pyridazine derivatives. These findings point to the potential use of these compounds, including this compound, in managing hypertension and convulsive disorders (Katrusiak et al., 2001; Rubat et al., 1990).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied for their potential applications . These compounds have shown excellent insensitivity toward external stimuli and good detonation performance .
Mode of Action
It is known that the specificity of the action of similar compounds, such as pde inhibitors, was attributed to the selective binding at a given camp pde site in the cardiovascular system .
Biochemical Pathways
For example, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized and studied for their potential applications .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity of similar compounds .
Result of Action
For example, one compound exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines .
Action Environment
It is known that the azo compound 10, a compound with a similar structure, has a remarkable measured density at 20 °c, excellent thermal stability, and very good calculated detonation performance, which outperforms all current heat-resistant explosives .
Properties
IUPAC Name |
2-tert-butyl-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)8-11-7-5-4-6(10)12-14(7)13-8/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMICOYKKFCFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446835 | |
Record name | 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215530-59-9 | |
Record name | 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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